molecular formula C15H22BNO3 B13931593 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B13931593
M. Wt: 275.15 g/mol
InChI Key: IYSDPLROQCAVPY-UHFFFAOYSA-N
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Description

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a boron-containing dioxaborinane ring and a cyclopenta[c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine typically involves the formation of the dioxaborinane ring followed by the construction of the cyclopenta[c]pyridine core. One common method involves the reaction of a boronic acid derivative with a diol to form the dioxaborinane ring . This intermediate is then subjected to further reactions to introduce the methoxy and methyl groups and to construct the cyclopenta[c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborinane ring can participate in reversible covalent bonding with biological molecules, while the cyclopenta[c]pyridine core can provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its combination of a boron-containing dioxaborinane ring and a cyclopenta[c]pyridine core. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C15H22BNO3/c1-10-5-6-11-12(7-17-14(18-4)13(10)11)16-19-8-15(2,3)9-20-16/h7,10H,5-6,8-9H2,1-4H3

InChI Key

IYSDPLROQCAVPY-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=C(C3=C2CCC3C)OC

Origin of Product

United States

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